molecular formula C8H9NO B2870416 2-(5-Methylfuran-2-yl)propanenitrile CAS No. 1096790-35-0

2-(5-Methylfuran-2-yl)propanenitrile

Cat. No.: B2870416
CAS No.: 1096790-35-0
M. Wt: 135.166
InChI Key: PBBKZTVYEUAFJX-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)propanenitrile is an organic compound with the molecular formula C8H9NO. It is characterized by the presence of a furan ring substituted with a methyl group and a propanenitrile group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)propanenitrile typically involves the reaction of 5-methylfurfural with a suitable nitrile source under specific conditions. One common method is the reaction of 5-methylfurfural with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 5-methylfuran-2(5H)-one.

    Reduction: Formation of 2-(5-methylfuran-2-yl)propanamine.

    Substitution: Formation of various substituted furans depending on the electrophile used.

Scientific Research Applications

2-(5-Methylfuran-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)propanenitrile depends on its interaction with specific molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. In the context of anticancer research, it may interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylfuran-2-yl)ethanenitrile
  • 2-(5-Methylfuran-2-yl)butanenitrile
  • 2-(5-Methylfuran-2-yl)pentanenitrile

Uniqueness

2-(5-Methylfuran-2-yl)propanenitrile is unique due to its specific combination of a furan ring with a propanenitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the exploration of its biological activities.

Properties

IUPAC Name

2-(5-methylfuran-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6(5-9)8-4-3-7(2)10-8/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBKZTVYEUAFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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